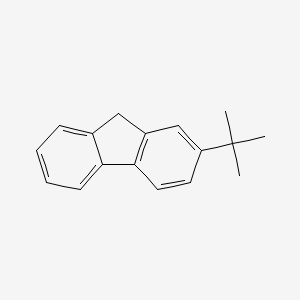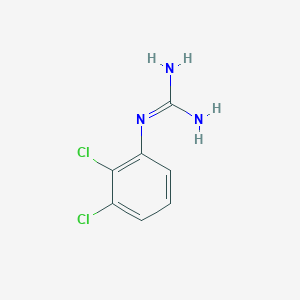
4-Iodo-6,7-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6,7-dimethoxyquinoline (4-IDMQ) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is an aromatic heterocyclic compound with a quinoline core and two methoxy substituents. 4-IDMQ has been studied for its potential to be used in drug discovery, cancer therapy, and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
4-Iodo-6,7-dimethoxyquinoline has a variety of applications in scientific research. It has been studied for its ability to interact with cellular proteins and modulate their activity. This compound has also been used as a fluorescent probe for the detection and quantification of biomolecules such as DNA and proteins. Additionally, this compound has been used to study the mechanism of action of drugs, as well as to develop new drugs for the treatment of cancer and other diseases.
Mechanism of Action
4-Iodo-6,7-dimethoxyquinoline works by binding to cellular proteins and modulating their activity. It has been found to interact with proteins such as kinases, phosphatases, and G-protein coupled receptors. This compound has also been found to interact with DNA and modulate its activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as to modulate the activity of certain pathways. Additionally, this compound has been found to have anti-cancer properties, and has been studied for its potential to be used in cancer therapy.
Advantages and Limitations for Lab Experiments
The use of 4-Iodo-6,7-dimethoxyquinoline in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound and can be used in a variety of laboratory settings. However, there are also some limitations to its use in laboratory experiments. This compound is an aromatic compound and has a strong odor, which can be unpleasant for some researchers. Additionally, it can be toxic if not handled properly, and should be used with caution.
Future Directions
The potential applications of 4-Iodo-6,7-dimethoxyquinoline are numerous and researchers are continuing to explore its potential. Potential future directions for this compound include its use in drug discovery, cancer therapy, and as a tool for studying biochemical and physiological processes. Additionally, this compound could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound could be used to study the mechanism of action of existing drugs, as well as to develop new drugs for the treatment of infectious diseases. Finally, this compound could be used to study the mechanism of action of certain hormones and other biomolecules, as well as to develop new drugs for the treatment of metabolic disorders.
Synthesis Methods
4-Iodo-6,7-dimethoxyquinoline is synthesized through a multistep reaction sequence. The first step involves the reaction of 4-iodoaniline with dimethoxybenzene in the presence of an acid catalyst. This reaction yields 4-iodo-6-methoxy-7-dimethoxyquinoline. This intermediate is then reacted with sodium nitrite in the presence of acetic acid to produce this compound.
properties
IUPAC Name |
4-iodo-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOIOVIJKXBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
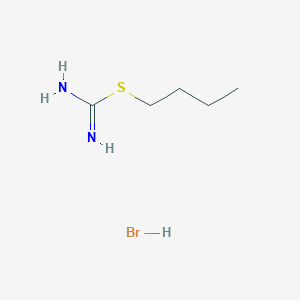
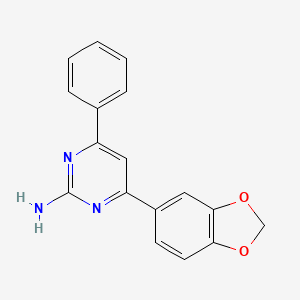
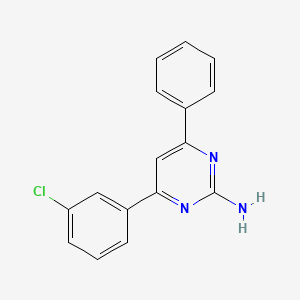
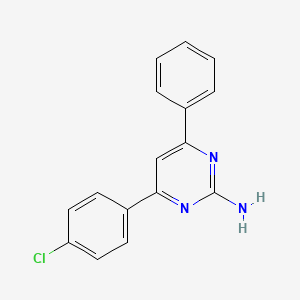
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
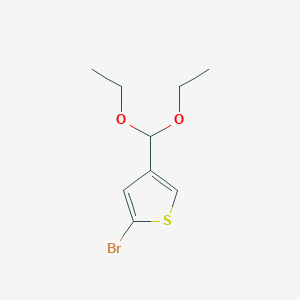

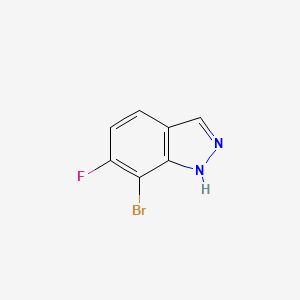

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

